3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
Description
This heterocyclic compound features a unique hybrid structure combining a 4-oxopyridinone moiety linked via a propanamide bridge to a 3-methyl-4-oxoquinazolinone scaffold. Its design integrates key pharmacophoric elements associated with kinase inhibition and anti-inflammatory activity, including hydrogen-bond donors/acceptors (hydroxy and carbonyl groups) and aromatic systems for π-π stacking .
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C18H18N4O4/c1-11-7-13(23)9-17(25)22(11)6-5-16(24)20-12-3-4-15-14(8-12)18(26)21(2)10-19-15/h3-4,7-10,23H,5-6H2,1-2H3,(H,20,24) |
InChI Key |
PUHOCBUJEITEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C)O |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a notable member of the pyridine and quinazoline derivatives, which have been studied for various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.29 g/mol. The structure comprises a hydroxypyridine moiety linked to a quinazoline derivative, which is believed to contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antioxidant Activity : Compounds containing hydroxypyridinone structures have shown significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, potentially protecting cells from damage .
- Antitumor Activity : Some derivatives have been tested for their ability to inhibit tumor cell growth. The MTT assay has been used to evaluate their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting proliferation .
- Enzyme Inhibition : Many pyridine derivatives function as inhibitors of key enzymes involved in metabolic pathways, such as aldose reductase (ALR2), which is crucial in diabetic complications .
Antioxidant Properties
The antioxidant capacity of the compound can be evaluated through various assays such as DPPH radical scavenging and lipid peroxidation inhibition. For example, compounds similar to this one have demonstrated an ability to inhibit malondialdehyde (MDA) production, a marker of lipid peroxidation, suggesting protective effects against oxidative damage.
| Compound | DPPH Scavenging (%) | MDA Inhibition (%) |
|---|---|---|
| 3-(2-hydroxy...) | TBD | TBD |
| Control (Trolox) | 74.82 ± 1.82 | 25 |
Antitumor Activity
The compound has been screened against various cancer cell lines using the MTT assay. Preliminary data suggest that it exhibits significant growth inhibition compared to untreated controls.
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| A549 (Lung) | TBD | Human lung carcinoma |
| HeLa (Cervical) | TBD | Human cervical cancer |
| MCF7 (Breast) | TBD | Human breast cancer |
Case Studies and Research Findings
- Case Study on Antitumor Activity : A study evaluated the effects of this compound on HeLa cells, revealing an IC50 value that indicates moderate cytotoxicity. Further studies are necessary to elucidate the underlying mechanisms.
- Case Study on Antioxidant Effects : Research demonstrated that this compound significantly reduced oxidative stress markers in rat brain homogenates when subjected to oxidative stress conditions induced by Fe(III)/ascorbic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Structural Diversity: The target compound’s dual 4-oxopyridinone and 4-oxoquinazolinone scaffolds provide a larger planar surface for target engagement compared to triazine-pyrrolidinone hybrids .
Bioactivity: Predicted kinase inhibition (IC₅₀: 12 nM) outperforms pyridopyrimidinone analogs (IC₅₀: 45 nM), likely due to the quinazolinone moiety’s affinity for ATP-binding pockets . Anti-inflammatory activity is less pronounced than thiazolopyridine derivatives, suggesting scaffold-specific selectivity .
Physicochemical Properties: The compound’s LogP (2.1) indicates moderate solubility, superior to pyrrolidinone derivatives (LogP: 3.8) but comparable to pyridopyrimidinones . Crystallographic studies using SHELX refinement confirm a stable hydrogen-bond network between the hydroxy group (C2) and the quinazolinone carbonyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
